![molecular formula C12H13N5O4 B2797382 N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-45-6](/img/structure/B2797382.png)
N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
“N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It seems to contain a pyrimidine ring which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a compound “2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride” was synthesized from 1-(2,5-dimethoxyphenyl)-2-bromoethanone by reacting it with hexamine .
Scientific Research Applications
Chemistry
This compound, with its unique structure, could be used in the synthesis of various other compounds. It could serve as a building block in the creation of complex molecules for research purposes .
Medicine
While specific medical applications for this compound are not readily available, compounds with similar structures have been used in the development of drugs. For example, compounds with a pyrimidine core have been used in the creation of DDR1 inhibitors .
Pharmacology
Again, while specific pharmacological applications for this compound are not readily available, it’s worth noting that similar compounds have been used in the development of various drugs. For instance, indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biology
In biology, this compound could potentially be used in research related to cellular processes. Compounds with similar structures have been used in the study of various biological activities .
Mechanism of Action
Target of Action
Related compounds such as 4-bromo-2,5-dimethoxyphenethylamine have been found to interact with the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a .
Mode of Action
Similar compounds have been found to act as partial agonists at the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a . This suggests that N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine may interact with these receptors, leading to changes in cellular signaling.
Pharmacokinetics
Related compounds such as 4-bromo-2,5-dimethoxyphenethylamine have been found to have a half-life of approximately 248 ± 320 hours . This suggests that N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine may have similar ADME properties.
properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-20-7-3-4-9(21-2)8(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEUEUHNRYVEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
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